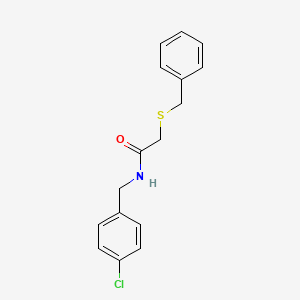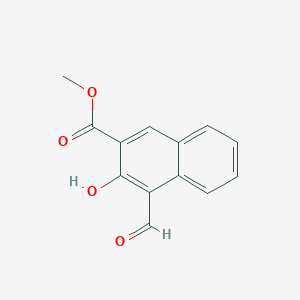![molecular formula C17H23N3O4 B5789433 N'-[(3-cyclohexylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5789433.png)
N'-[(3-cyclohexylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3-cyclohexylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a derivative of ethanimidamide and has a cyclohexylpropanoyl group attached to it.
Wissenschaftliche Forschungsanwendungen
N'-[(3-cyclohexylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide has several potential applications in medicinal chemistry. The compound has been shown to exhibit anti-inflammatory and analgesic properties in animal models. It has also been investigated for its potential as an anti-cancer agent. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Wirkmechanismus
The mechanism of action of N'-[(3-cyclohexylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. The compound may also act as a free radical scavenger, reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in animal models. The compound is rapidly metabolized in the liver and excreted in the urine. The compound has been shown to have a half-life of approximately 4 hours in rats.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(3-cyclohexylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in high purity. The compound has also been shown to exhibit good solubility in a variety of solvents, making it suitable for use in a range of assays. However, one limitation of the compound is that it has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N'-[(3-cyclohexylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide. One area of research is to investigate the compound's potential as an anti-cancer agent. Further studies are needed to determine the mechanism of action of the compound in cancer cells and to evaluate its efficacy in animal models. Another area of research is to investigate the compound's potential as an anti-inflammatory and analgesic agent. Further studies are needed to determine the compound's safety and efficacy in humans. Additionally, studies are needed to evaluate the compound's potential for use in other disease areas, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
This compound is a promising chemical compound with potential applications in medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties in animal models. The synthesis method for the compound has been optimized to yield a high purity product with a good yield. Further research is needed to determine the compound's safety and efficacy in humans and to evaluate its potential for use in other disease areas.
Synthesemethoden
The synthesis of N'-[(3-cyclohexylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide involves the reaction of ethanimidamide with 3-cyclohexylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 4-nitrophenylhydrazine to obtain the final compound. The synthesis method has been optimized to yield a high purity product with a good yield.
Eigenschaften
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c18-16(12-14-6-9-15(10-7-14)20(22)23)19-24-17(21)11-8-13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11-12H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKQKVAFFIXPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(2,5-dichlorophenyl)thio]ethyl}pyridine](/img/structure/B5789369.png)



![3-({[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5789394.png)



![N'-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5789431.png)
![2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5789437.png)

